molecular formula C12H20N2 B13323517 Pentyl[1-(pyridin-2-YL)ethyl]amine

Pentyl[1-(pyridin-2-YL)ethyl]amine

Cat. No.: B13323517
M. Wt: 192.30 g/mol
InChI Key: NSDSYRGJDLBWCQ-UHFFFAOYSA-N
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Description

Pentyl[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C12H20N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of pyridine derivatives with pentylamine. One common method is the alkylation of pyridine with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Pentyl[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Pentyl[1-(pyridin-2-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentyl[1-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets, such as enzymes and receptors. The pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Betahistine: A compound with a similar pyridine structure, used as a medication for vertigo.

    N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: Another pyridine derivative with different functional groups.

Uniqueness

Pentyl[1-(pyridin-2-yl)ethyl]amine is unique due to its specific pentyl and pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)pentan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-4-6-9-13-11(2)12-8-5-7-10-14-12/h5,7-8,10-11,13H,3-4,6,9H2,1-2H3

InChI Key

NSDSYRGJDLBWCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=CC=CC=N1

Origin of Product

United States

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